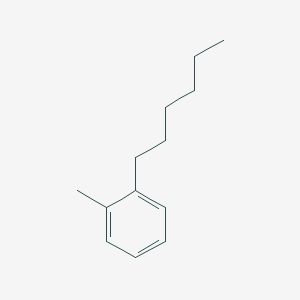

1-Methyl-2-n-hexylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

27133-94-4 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

1-hexyl-2-methylbenzene |

InChI |

InChI=1S/C13H20/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h7-9,11H,3-6,10H2,1-2H3 |

InChI Key |

BNXNQXKAEVKUJG-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=CC=C1C |

Canonical SMILES |

CCCCCCC1=CC=CC=C1C |

Origin of Product |

United States |

Occurrence and Environmental Contextualization of 1 Methyl 2 N Hexylbenzene

1-Methyl-2-n-hexylbenzene (C13H20) is an aromatic hydrocarbon belonging to the toluene (B28343) family. nist.govebi.ac.uk While not a widely studied compound in isolation, it has been identified in various specific contexts, suggesting both natural and anthropogenic origins.

Research has detected this compound in biological samples, notably in human saliva. ebi.ac.uksalivametabolome.ca Its presence in milk from upland dairy cows has also been reported, with studies suggesting a potential link to the animals' diet, which consists of diverse, extensively managed semi-natural grasslands. researchgate.netresearchgate.net This implies that the compound may be naturally present in certain plants or is a transformation product within the animal's digestive system.

Potential anthropogenic sources are linked to thermal decomposition processes. The compound has been identified as a product during the flash pyrolysis of oleic acid, a common fatty acid. scielo.br It has also been detected in bio-oil produced from the pyrolysis of coffee grounds and eucalyptus sawdust, indicating its formation during the thermal processing of biomass. ufrgs.br In a broader industrial context, related alkylbenzenes are recognized as components of petroleum hydrocarbon mixtures, such as the aromatic fraction EC>12-16, and can be released from various industrial activities. ijomeh.eunepc.gov.au

Below are the fundamental chemical properties of this compound.

Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C13H20 | nist.govebi.ac.uk |

| Molecular Weight | 176.2979 g/mol | nist.gov |

| CAS Registry Number | 1595-10-4 | nist.gov |

| IUPAC Name | 1-hexyl-2-methylbenzene | nist.gov |

| Synonyms | Benzene (B151609), 1-methyl-2-hexyl- | nist.gov |

| Metabolite Location | Human Saliva | ebi.ac.uksalivametabolome.ca |

Synthetic Methodologies and Precursor Chemistry

General Approaches to Alkylbenzene Synthesis Applicable to 1-Methyl-2-n-hexylbenzene

The introduction of an n-hexyl group onto a toluene (B28343) framework is the primary challenge in synthesizing this compound. Several general methodologies for alkylbenzene synthesis can be adapted for this specific target.

Friedel-Crafts alkylation stands as a cornerstone of aromatic chemistry, enabling the direct formation of carbon-carbon bonds between an aromatic ring and an alkylating agent. numberanalytics.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically employs an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comlumenlearning.com The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized complex that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comlumenlearning.com

For the synthesis of this compound, toluene would serve as the aromatic substrate and a hexyl halide (e.g., 1-chlorohexane (B165106) or 1-bromohexane) as the alkylating agent. The methyl group of toluene is an activating, ortho-, para-director, meaning it increases the nucleophilicity of the benzene (B151609) ring and directs the incoming electrophile to the positions ortho and para to itself. Consequently, the reaction is expected to yield a mixture of isomers, including this compound and 1-methyl-4-n-hexylbenzene.

Key parameters influencing the outcome of Friedel-Crafts alkylation include:

Catalyst: The choice and amount of Lewis acid can affect reactivity and selectivity.

Temperature: Reaction temperature can influence the isomer distribution. For instance, in the alkylation of methylbenzene, lower temperatures may favor the ortho-isomer, while higher temperatures can lead to thermodynamic control and a different product ratio. chemguide.co.uk

Solvent: The solvent can impact the solubility of reagents and the stability of intermediates. numberanalytics.com

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation. lumenlearning.com Using a large excess of the aromatic substrate can help to minimize this side reaction. Another limitation is the possibility of carbocation rearrangements, although this is less of a concern with primary alkyl halides like 1-bromohexane (B126081) under typical conditions. lumenlearning.com

An alternative to alkyl halides is the use of alkenes, such as 1-hexene, as alkylating agents in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). lumenlearning.comnih.gov The acid protonates the alkene to generate a carbocation, which then alkylates the aromatic ring. This method is widely used in the industrial production of linear alkylbenzenes (LABs). nih.gov

Table 1: Comparison of Friedel-Crafts Alkylation Methods for this compound Synthesis

| Alkylating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

| 1-Bromohexane | AlCl₃ | Non-polar solvent (e.g., CS₂), moderate temperature | Well-established, good yields | Catalyst is moisture-sensitive, potential for polyalkylation and isomer formation |

| 1-Hexene | H₂SO₄ or HF | Acidic medium | Industrially scalable, uses readily available alkenes | Requires handling of corrosive acids, potential for carbocation rearrangements |

| Hexanoyl Chloride (followed by reduction) | AlCl₃ | Non-polar solvent, followed by Clemmensen or Wolff-Kishner reduction | Avoids carbocation rearrangements and polyalkylation | Two-step process, requires a stoichiometric amount of the reducing agent |

Modern cross-coupling reactions provide a powerful and selective alternative to classical alkylation methods for the synthesis of alkylbenzenes. These reactions, often catalyzed by transition metals like palladium or nickel, involve the coupling of an organometallic reagent with an organic halide. libretexts.orgrsc.org

For the synthesis of this compound, a plausible approach would be the Suzuki-Miyaura coupling. This reaction would involve the palladium-catalyzed cross-coupling of an organoboron compound, such as 2-methylphenylboronic acid, with an n-hexyl halide (e.g., 1-bromohexane). libretexts.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org

Another applicable method is the Grignard reagent coupling, where 2-methylphenylmagnesium bromide (a Grignard reagent) would be reacted with 1-bromohexane. This reaction forms a new carbon-carbon bond between the aromatic ring and the hexyl chain.

Other relevant coupling reactions include:

Kumada Coupling: Involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium.

Negishi Coupling: Utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.

These coupling reactions offer high selectivity, avoiding the issue of isomeric mixtures often encountered in Friedel-Crafts alkylation. However, they require the pre-synthesis of specific organometallic and halogenated precursors.

Table 2: Overview of Coupling Reactions for this compound Synthesis

| Coupling Reaction | Aromatic Precursor | Aliphatic Precursor | Catalyst | Key Features |

| Suzuki-Miyaura | 2-Methylphenylboronic acid | 1-Bromohexane | Palladium-based | High functional group tolerance, mild reaction conditions |

| Grignard | 2-Methylphenylmagnesium bromide | 1-Bromohexane | - | Utilizes readily prepared Grignard reagents, can be uncatalyzed or catalyzed |

| Kumada | 2-Methylphenylmagnesium bromide | 1-Bromohexane | Nickel or Palladium | Effective for C-C bond formation, can be sensitive to functional groups |

| Negishi | 2-Methylphenylzinc chloride | 1-Bromohexane | Nickel or Palladium | High reactivity and selectivity, requires preparation of organozinc reagents |

The formation of alkylbenzenes, including this compound, is not limited to targeted synthetic routes. These compounds can also be generated from the chemical transformation of complex organic matter, such as in geological settings or during the processing of biofuels. The oxidation of larger alkylbenzenes can lead to the cleavage of alkyl groups and the formation of new functional groups. numberanalytics.com The mechanisms often involve radical intermediates. numberanalytics.com For instance, studies on the oxidation of n-hexylbenzene have provided insights into the complex reaction pathways that can lead to a variety of smaller aromatic and aliphatic compounds.

Coupling Reactions Involving Halogenated Aromatic and Aliphatic Precursors

Synthesis of Chemically Modified Analogues and Intermediates

The synthesis of derivatives of this compound and related intermediates is crucial for various applications, particularly in materials science and as building blocks for more complex molecules.

Functionalized hexylbenzene (B86705) derivatives are of interest in the development of advanced materials such as organic electronics, liquid crystals, and porous organic frameworks. vu.ltthe-innovation.orgresearchgate.net The introduction of functional groups onto the hexylbenzene scaffold allows for the tuning of properties like solubility, electronic characteristics, and self-assembly behavior.

For example, the synthesis of thiophene-containing derivatives has been explored for applications in organic electronics due to their favorable semiconducting properties. researchgate.net The synthesis of such materials often involves cross-coupling reactions to link the hexylbenzene unit to other aromatic or heteroaromatic moieties.

Brominated alkylbenzenes are valuable intermediates in organic synthesis, serving as precursors for a wide range of functionalized molecules through reactions such as cross-coupling, lithiation, and Grignard reagent formation. google.comsci-hub.se The bromination of alkylbenzenes can occur either on the aromatic ring (electrophilic aromatic substitution) or on the alkyl side-chain (radical substitution).

For the synthesis of brominated derivatives of this compound, several methods can be employed:

Ring Bromination: Treatment with molecular bromine (Br₂) in the presence of a Lewis acid or in an ionic liquid can lead to the substitution of a hydrogen atom on the aromatic ring with a bromine atom. researchgate.net The position of bromination will be directed by the existing methyl and hexyl groups.

Benzylic Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) can be used to selectively brominate the benzylic position of the methyl group. youtube.com This reaction proceeds via a stable benzylic radical intermediate. youtube.com

The synthesis of specifically substituted brominated alkylbenzenes, such as 1-bromo-3-hexyl-5-methylbenzene, has been developed for use as intermediates in the production of materials for organic light-emitting diodes (OLEDs). vu.lt

Quaternization Reactions of Alkylbenzene Derivatives

Quaternization is a chemical process that involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. mdpi.comgoogle.com This reaction is a type of nucleophilic substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide. youtube.com The product, a quaternary ammonium cation, is a positively charged ion with four organic substituents bonded to the nitrogen atom, and it is associated with a counter-ion (anion) from the alkylating agent. google.comacs.org

For alkylbenzene derivatives, this reaction is primarily relevant for compounds that contain a tertiary amine functional group attached to the aromatic ring system, such as N,N-dialkylanilines. The benzene ring itself is not directly involved in the quaternization but acts as a substituent on the nitrogen atom. The electronic properties of other substituents on the benzene ring can influence the nucleophilicity of the amine and thus the rate of the quaternization reaction. researchgate.net

The general synthesis of quaternary ammonium salts from tertiary amines involves heating the amine with an alkylating agent, such as an alkyl iodide, bromide, or sulfate. mdpi.com The reaction can be performed neat or in a suitable solvent. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to facilitate the reaction. mdpi.com

A plausible synthetic pathway to a quaternary ammonium salt derived from a this compound framework would first involve the synthesis of a tertiary amine precursor, such as N,N,2-trimethyl-6-n-hexylaniline. This precursor could then be quaternized. The quaternization reaction proceeds by reacting the tertiary aniline (B41778) derivative with an alkylating agent. For example, reacting N,N,2-trimethyl-6-n-hexylaniline with methyl iodide would yield N,N,N,2-tetramethyl-6-n-hexylanilinium iodide.

The choice of the alkylating agent is crucial. Common agents include methyl iodide, dimethyl sulfate, and benzyl (B1604629) halides. google.comyoutube.com The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and minimize side reactions.

Research Findings on Quaternization of Aniline Derivatives

Studies on the quaternization of various heterocyclic and aniline-based tertiary amines provide insight into the reaction conditions. For instance, the synthesis of N-alkyl quaternary ammonium salts from heteroaromatic compounds like 2-methylquinoline (B7769805) has been achieved by heating the base with an excess of an alkylating agent (e.g., 1-iodohexane) in acetonitrile under reflux. mdpi.com Similarly, the exhaustive methylation of aniline using an excess of methyl iodide in acetone (B3395972) with triethylamine (B128534) as a base leads to the formation of a quaternary ammonium salt. youtube.com

The following interactive table summarizes typical conditions and findings for the quaternization of various tertiary amines, which are analogous to the reactions that alkylbenzene amine derivatives would undergo.

| Tertiary Amine Substrate | Alkylating Agent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | 1-Iodohexane | Acetonitrile | Reflux, 24h | N-Hexyl-2-methylquinolinium Iodide | mdpi.com |

| Aniline (Exhaustive Methylation) | Methyl Iodide | Acetone | Exothermic, then reflux | Trimethylanilinium Iodide | youtube.com |

| 2-Methylbenzothiazole | 1-Iodopentane | Acetonitrile | Reflux, 24h | 3-Pentyl-2-methylbenzothiazolium Iodide | mdpi.com |

| Tertiary Amine (General) | Benzyl Halide | Water or Water/Organic Solvent | Not specified | Benzyl Quaternary Ammonium Halide | google.com |

| Fatty Amidoamine (from DMAPA) | Methyl Chloride | Not specified | Standard quaternization | Quaternized Fatty Amidoamine Chloride | google.com |

Influence of Alkyl Chain Length on Reaction

The structure of the alkylbenzene derivative, particularly the length and branching of the alkyl chains, can influence the reaction through steric effects. vulcanchem.com Longer or bulkier alkyl groups on the nitrogen or on the aromatic ring adjacent to the nitrogen can hinder the approach of the alkylating agent, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete quaternization.

The following table details various alkylating agents used in the synthesis of quaternary ammonium salts, which are applicable to precursors of this compound.

| Alkylating Agent | Chemical Formula | Anion in Product | General Application/Reactivity | Reference |

|---|---|---|---|---|

| Iodoethane | C₂H₅I | Iodide (I⁻) | Used for ethylation of heteroaromatic bases. | mdpi.com |

| 1-Iodopentane | C₅H₁₁I | Iodide (I⁻) | Used for N-pentyl chain introduction. | mdpi.com |

| 1-Iodohexane | C₆H₁₃I | Iodide (I⁻) | Used for N-hexyl chain introduction. | mdpi.com |

| Methyl Chloride | CH₃Cl | Chloride (Cl⁻) | Common industrial quaternizing agent. | google.com |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Methyl Sulfate (CH₃SO₄⁻) | A potent and common methylating agent. | google.com |

| Benzyl Chloride | C₇H₇Cl | Chloride (Cl⁻) | Used to produce benzyl-substituted quaternary ammonium salts. | google.com |

| n-Butyl Bromide | C₄H₉Br | Bromide (Br⁻) | Used to quaternize ester derivatives of sulfonated alkylbenzenes. | researchgate.net |

Reactivity and Reaction Mechanisms of 1 Methyl 2 N Hexylbenzene and Analogues

Oxidation Pathways and Kinetic Studies

The oxidation of long-chain alkylbenzenes like n-hexylbenzene involves complex reaction networks that are highly dependent on temperature and pressure. Understanding these pathways is crucial for applications such as fuel development and pollutant formation analysis.

Experimental studies on the oxidation of n-hexylbenzene have been conducted using jet-stirred reactors (JSR) to investigate its behavior under controlled conditions. In one such study, the oxidation of n-hexylbenzene was examined at temperatures ranging from 500 to 1100 K at a pressure of 1 atmosphere. researchgate.net This type of reactor is frequently used for gas-phase kinetic studies and provides valuable data for validating chemical kinetic models. researchgate.net The experiments allow for the measurement of fuel conversion and the identification of major and minor products formed during oxidation. researchgate.netresearchgate.net Results from these JSR experiments show that n-hexylbenzene exhibits a more pronounced negative temperature coefficient (NTC) behavior compared to shorter-chain alkylbenzenes like n-butylbenzene, indicating a region of decreasing reactivity with increasing temperature. researchgate.net The data obtained from these experiments, such as the mole fractions of reactants and products at different temperatures, serve as a crucial benchmark for the development and refinement of kinetic models. researchgate.netresearchgate.net

To understand the complex reaction mechanisms of alkylbenzene oxidation, detailed kinetic models are developed. Software tools like EXGAS are used for the automatic generation of these models, which can include hundreds of species and thousands of reactions. researchgate.netresearchgate.net For instance, a kinetic model for n-hexylbenzene oxidation can involve as many as 465 species and 3226 reactions. researchgate.net These models are built upon a base of known aromatic reaction chemistry, often using a recent ethylbenzene (B125841) model as a foundation, and incorporating new generic rules for estimating kinetic parameters. researchgate.net

A key feature in these models is the inclusion of ipso-addition reactions, where an atom or group adds to the ring carbon atom that is already substituted. researchgate.net The validation of these generated models is a critical step. They are tested against experimental data obtained from sources like jet-stirred reactors. researchgate.net Successful models can accurately reproduce the fuel conversion rates and the formation of major products across a wide temperature range. researchgate.netresearchgate.net For example, models have successfully simulated the higher low-temperature reactivity observed for n-hexylbenzene when compared to n-butylbenzene. researchgate.net These validated models are then used to investigate the behavior of a broader range of alkylbenzenes, from n-propylbenzene up to n-decylbenzene. researchgate.net

The length of the alkyl chain attached to the benzene (B151609) ring has a significant impact on the low-temperature oxidation reactivity of alkylbenzenes. researchgate.netucl.ac.uk Studies show an important enhancement of low-temperature reactivity as the alkyl chain length increases. researchgate.net For example, n-hexylbenzene displays more significant low-temperature reactivity than n-butylbenzene. researchgate.net This increased reactivity is attributed to a decreasing influence of resonance-stabilized benzylic radicals that are formed by H-abstractions on the carbon atom adjacent to the ring. researchgate.net

The oxidation of n-hexylbenzene and its analogues produces a wide array of oxygenated products and intermediates. researchgate.netresearchgate.net The initial step in low-temperature oxidation involves the addition of molecular oxygen to hydrocarbon radicals (R•) to form peroxy radicals (ROO•). osti.govcopernicus.org In the case of alkylbenzenes, the oxygen tends to attack the carbon atom in the alpha position to the benzene nucleus, leading to the formation of carbinols and ketones. google.com

Experimental studies of n-hexylbenzene oxidation in a jet-stirred reactor have identified several major oxygenated products. researchgate.netresearchgate.net Recent investigations have provided insights into the formation of these low-temperature intermediates. ustc.edu.cnaminer.cnustc.edu.cnglobalauthorid.comresearcher.life Traces of tetrahydrofuran (B95107) (THF) derivatives have also been reported during n-hexylbenzene oxidation studies. researchgate.net

The table below shows the major products identified during the oxidation of n-hexylbenzene in a jet-stirred reactor, as captured by experimental measurements and model simulations.

Influence of Alkyl Chain Length on Low-Temperature Reactivity

Decomposition and Transformation Mechanisms

Beyond oxidation, the decomposition of alkylbenzenes under different conditions, such as in supercritical water, reveals alternative transformation pathways.

Supercritical water (SCW) has been investigated as a medium for decomposing and upgrading heavy oil components like hexylbenzene (B86705). ijcea.orgijcea.org In its supercritical state (above 374 °C and 22.1 MPa), water exhibits unique properties, acting as a catalyst for hydrolysis reactions without the need for an external catalyst. ijcea.orgresearchgate.net

Studies on hexylbenzene decomposition were performed in a batch-type reactor made of Hastelloy C-276 at temperatures between 450-475°C and a water partial pressure of 35 MPa. ijcea.orgijcea.orgresearchgate.net The experiments showed that SCW is effective in converting hexylbenzene into lighter, lower molecular weight hydrocarbons. ijcea.orgijcea.org The conversion rate and product yield were found to be highest at a temperature of 475°C, a reaction time of 60 minutes, and a water-to-oil ratio of 10. ijcea.orgijcea.orgresearchgate.net The liquid products obtained from the decomposition were yellowish to reddish in color. ijcea.org A mechanistic model for the cracking of hexylbenzene during SCW treatment predicted major liquid products including toluene (B28343), styrene (B11656), and ethylbenzene. acs.org

The table below summarizes the conversion of hexylbenzene under various water-to-oil ratios at a constant temperature of 450°C and a reaction time of 60 minutes.

Table of Chemical Compounds

Mechanistic Modeling of Alkylbenzene Cracking Pathways

The cracking of alkylbenzenes, such as 1-methyl-2-n-hexylbenzene, is a fundamental process in petroleum refining. Mechanistic modeling plays a crucial role in understanding and predicting the complex reaction networks involved. These models are often developed using automated reaction mechanism generators, which can build kinetic models for complex chemical systems. mit.edumit.edu

For instance, the thermal cracking of hexylbenzene in supercritical water has been investigated to understand the decomposition mechanisms. mit.eduresearchgate.net The major liquid products observed were toluene, styrene, and ethylbenzene, with the selectivity towards ethylbenzene and styrene changing over time. mit.eduresearchgate.net In the absence of a catalyst, cracking primarily proceeds through radical reactions, leading to a diverse range of products, including alkanes and alkenes. researchgate.net

The development of detailed chemical kinetic models for the oxidation of toluene, a simpler analogue, provides a foundation for understanding the behavior of more complex alkyl aromatics. researchgate.net These models, validated against a wide range of experimental data, can describe the formation and consumption of numerous intermediate species. researchgate.net

Table 1: Key Reaction Types in Alkylbenzene Cracking

| Reaction Type | Description | Primary Products |

|---|---|---|

| Dealkylation | Cleavage of the alkyl group from the aromatic ring. | Benzene, corresponding alkane/alkene |

| Side-Chain Cracking | Fragmentation of the alkyl side-chain. | Shorter-chain alkylbenzenes (e.g., toluene, ethylbenzene) |

| Isomerization | Rearrangement of the alkyl group on the aromatic ring. | Isomeric alkylbenzenes |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the existing alkyl substituents influencing the regioselectivity and reactivity.

Electrophilic Aromatic Substitution:

Alkyl groups, such as the methyl and n-hexyl groups in this compound, are activating substituents and ortho-, para-directors for electrophilic aromatic substitution. msu.edupw.livemasterorganicchemistry.com This is due to their electron-releasing nature, which increases the nucleophilicity of the benzene ring and stabilizes the positively charged intermediate (arenium ion) formed during the reaction. msu.edupw.live The stabilization is most effective when the electrophile attacks the ortho and para positions relative to the alkyl group. msu.edulibretexts.org

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Electrophilic Attack: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu

Proton Loss: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. msu.edu

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edusavemyexams.com In the case of this compound, the directing effects of both the methyl and n-hexyl groups would favor substitution at the positions ortho and para to them. However, steric hindrance from the bulky n-hexyl group might influence the product distribution, potentially favoring substitution at less hindered positions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on an unsubstituted benzene ring is generally difficult. However, it can occur under harsh conditions or if the ring is substituted with strong electron-withdrawing groups. uomustansiriyah.edu.iqlibretexts.org For alkylbenzenes like this compound, which have electron-donating groups, nucleophilic substitution on the aromatic ring is not a favored reaction pathway under normal conditions. uomustansiriyah.edu.iq

The presence of electron-withdrawing groups, typically at the ortho and para positions to a leaving group, is crucial for activating the ring towards nucleophilic attack. libretexts.org These groups help to stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the addition-elimination mechanism of SNA. libretexts.org

Side-Chain Functionalization and C-H Activation

The alkyl side chains of this compound offer sites for various functionalization reactions, particularly at the benzylic position, which is the carbon atom directly attached to the aromatic ring.

A modern approach for the selective amination of benzylic C-H bonds involves the use of N-aminopyridinium intermediates. nih.govnih.gov This method allows for the introduction of a nitrogen-containing group at the benzylic position of alkylbenzenes, including those with longer alkyl chains like n-hexylbenzene. nih.gov The reaction proceeds via a sequential process involving benzylic C-H N-aminopyridylation, followed by a nickel-catalyzed C-N cross-coupling with aryl boronic acids. nih.govnih.gov

This traceless nitrogen activation strategy is significant because it avoids the need for strong activating groups on the amine precursor that are often difficult to remove. nih.govnih.gov The N-aminopyridinium intermediate serves as a versatile handle for further diversification. nih.gov Research has shown that longer-chain alkylbenzenes, such as n-hexylbenzene, are selectively aminated at the benzylic position. nih.gov

The benzylic position of alkylbenzenes is particularly susceptible to oxidation. lumenlearning.comlibretexts.org The C-H bonds at this position are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. lumenlearning.comlibretexts.orglibretexts.org

When an alkylbenzene with at least one benzylic hydrogen is treated with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire alkyl side-chain is typically cleaved, and the benzylic carbon is oxidized to a carboxylic acid. lumenlearning.commasterorganicchemistry.comlibretexts.org This means that regardless of the length of the n-hexyl group in this compound, this reaction would likely lead to the formation of a dicarboxylic acid, provided the methyl group is also oxidized.

The mechanism of side-chain oxidation often involves a free-radical pathway. masterorganicchemistry.comnumberanalytics.com The initial step is thought to be the abstraction of a benzylic hydrogen atom to form a stabilized benzylic radical. masterorganicchemistry.com This radical can then react further with the oxidant. In the case of autoxidation (reaction with molecular oxygen), the benzylic radical reacts with O₂ to form a peroxyl radical (ROO•). researchgate.net This intermediate can then undergo further reactions to form various oxidation products, including alcohols, ketones, and eventually carboxylic acids. researchgate.netmdpi.com

The specific products of side-chain oxidation can be controlled to some extent by the choice of reagents and reaction conditions. For example, milder oxidizing agents or different catalytic systems can lead to the formation of benzylic alcohols or ketones instead of the complete oxidation to a carboxylic acid. mdpi.com

Table 2: Products of Side-Chain Oxidation of Alkylbenzenes

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄), heat | Carboxylic Acid | Requires at least one benzylic hydrogen. The entire side chain is cleaved. lumenlearning.commasterorganicchemistry.com |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Similar to KMnO₄, requires a benzylic hydrogen. libretexts.orgyoutube.com |

| Molecular Oxygen (O₂), catalyst | Alcohols, Ketones, Hydroperoxides | Can be more selective for partial oxidation. numberanalytics.commdpi.com |

Computational and Theoretical Investigations

Quantum Chemical Studies on Alkylbenzene Structure and Energetics

Quantum chemical studies provide fundamental insights into the electronic structure, stability, and reactivity of alkylbenzenes like 1-methyl-2-n-hexylbenzene. These computational methods allow for the precise calculation of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a important tool for investigating the properties of alkylbenzene systems. worldscientific.comnih.gov DFT calculations are used to determine the geometric and electronic structures of these molecules. aip.org For instance, DFT at the B3LYP/6-311G(2d,p) level of theory has been employed to perform calculations on alkylbenzenes. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and other properties with a high degree of accuracy. aip.org

Studies on various alkylbenzenes have demonstrated that DFT can be used to analyze the impact of the alkyl chain on the aromatic ring. acs.org For example, in a study on the sulfonation of C7–C18 alkylbenzenes, DFT calculations were used to determine the thermodynamic parameters of the reactions, showing that para-substitution is generally favored due to steric and electronic effects. sapub.org The choice of functional and basis set, such as B3LYP/6-31G(d), is crucial for obtaining reliable results that correlate well with experimental data. worldscientific.com

The conformational preferences of long-chain alkylbenzenes, such as pentyl- through decylbenzene, have been studied using DFT calculations (B3LYP-D3BJ/def2TZVP). These studies help in identifying the most stable conformers, such as the all-trans structure, and understanding the energetic landscape of different gauche conformations. rsc.org

Theoretical methods are extensively used to predict the heats of formation (ΔfH°) and other thermodynamic properties of alkylbenzenes. liu.edunist.gov These predictions are vital for understanding the stability of these compounds and for modeling their behavior in chemical reactions. One approach involves a simple sum where the number of hydrogen atoms of different types is multiplied by associated coefficients. acs.org Alkylbenzenes often require an additional constant for the benzene (B151609) ring. liu.eduacs.org This method has been shown to reproduce experimental values with an average unsigned deviation of 0.29 kcal mol-1 for a set of 21 unstrained alkylbenzenes. liu.edu

Quantum chemical calculations, such as those performed with the Gaussian software package, also allow for the determination of reaction thermodynamics, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactions like sulfonation. sapub.org For the sulfonation of various alkylbenzenes, the Gibbs free energy was found to be in the range of –185 to –235 kJ/mol, indicating thermodynamically favorable reactions. sapub.org

Table 1: Calculated and Literature Heats of Formation (ΔfH°) for Select Alkylbenzenes (kcal mol⁻¹)

| Alkylbenzene | n1 | n2 | n3 | n8 | ΔfH°, eq 4 | ΔfH°, lit. |

| Benzene | 0 | 0 | 0 | 0 | 19.8 | 19.82 ( 0.12 |

| Toluene (B28343) | 3 | 0 | 0 | 1 | 12.0 | 11.95 ( 0.14 |

| Data sourced from a study on the enthalpies of formation of hydrocarbons. liu.edu |

Density Functional Theory (DFT) Calculations for Alkylbenzene Systems

Molecular Modeling and Kinetic Mechanism Generation

The complex reaction networks of alkylbenzenes, particularly in combustion and pyrolysis, are often investigated through molecular modeling and the automatic generation of kinetic mechanisms. This approach allows for a detailed understanding of reaction pathways and product distributions under various conditions.

Software packages like EXGAS (EXhaust GAS) and RMG (Reaction Mechanism Generator) are instrumental in the automated generation of detailed kinetic models for the oxidation and pyrolysis of hydrocarbons, including alkylbenzenes. researchgate.netresearchgate.netsoft112.comsourceforge.netmit.edu

EXGAS has been specifically adapted to handle the complexities of alkylbenzenes by incorporating reaction types specific to these compounds, such as ipso-additions. researchgate.netresearchgate.net The software constructs primary and secondary reaction mechanisms based on a set of generic rules and a reaction base. researchgate.netnih.gov For instance, a new version of EXGAS was developed to model the oxidation of alkylbenzenes with alkyl chains containing more than two carbon atoms, which are relevant to diesel fuels. researchgate.net These models have been successfully validated against experimental data for compounds like n-propylbenzene, n-butylbenzene, and n-hexylbenzene. researchgate.net

RMG is another powerful open-source tool, now primarily written in Python, that automatically generates kinetic models from a general understanding of chemical reactivity. soft112.comsourceforge.netmit.edugithub.com It has been widely used to create reaction networks for pyrolysis and combustion. researchgate.net RMG can construct detailed models composed of elementary reaction steps and can be coupled with quantum chemistry calculations to improve the accuracy of thermodynamic and kinetic parameters. researchgate.netgithub.com For example, a detailed kinetic model for hexylbenzene (B86705) pyrolysis was constructed using RMG, with key thermochemical parameters calculated using the CBS-QB3 quantum chemistry method to enhance model accuracy. researchgate.net

Table 2: Features of Kinetic Mechanism Generation Software

| Software | Primary Language | Key Feature | Application Example |

| EXGAS | - | Handles specific alkylbenzene reactions like ipso-addition. researchgate.netresearchgate.net | Modeling oxidation of n-hexylbenzene. researchgate.net |

| RMG | Python | Automated generation of elementary reaction steps. soft112.comgithub.com | Developing pyrolysis models for hexylbenzene. researchgate.net |

Once a kinetic mechanism is generated, it can be used in simulations to predict the reactivity of alkylbenzenes and the selectivity towards various products under different conditions (e.g., temperature, pressure, equivalence ratio).

Simulations using EXGAS-generated models have successfully reproduced experimental results from jet-stirred reactors for the oxidation of n-propylbenzene, n-butylbenzene, and n-hexylbenzene. researchgate.net These simulations can capture important phenomena like the negative temperature coefficient (NTC) behavior, which is more pronounced for longer alkyl chains like in n-hexylbenzene compared to n-butylbenzene. researchgate.netresearchgate.net The models can predict the formation of major products, including smaller olefins, aldehydes, and specific low-temperature oxidation products. researchgate.netresearchgate.net

Similarly, RMG-generated models have been used to simulate the pyrolysis of hexylbenzene. researchgate.net These simulations, improved with high-accuracy quantum chemical data, provide better predictions of product distribution. researchgate.net Kinetic modeling studies on the intramolecular phenyl migration and fused ring formation in hexylbenzene radicals have also been performed, elucidating complex reaction pathways. acs.org The activation energies for these reactions are influenced by the strain energy of the ring being formed. acs.org

Flux and sensitivity analyses are powerful techniques used to interpret the complex reaction networks generated by software like EXGAS and RMG. fu-berlin.de

Flux analysis tracks the rate of consumption and formation of species through different reaction pathways. researchgate.net It helps to identify the dominant reaction channels under specific conditions. For example, in the oxidation of large alkylbenzenes, flow rate analyses have shown that the enhanced low-temperature reactivity with increasing alkyl chain length is due to a decreasing influence of the resonance-stabilized benzylic radicals. researchgate.net This analysis reveals how the reaction flux shifts from pathways involving these stable radicals to other, more reactive pathways as the chain grows.

These computational analyses provide a deep, quantitative understanding of the intricate chemical kinetics of alkylbenzenes, guiding further experimental and theoretical work.

Simulation of Alkylbenzene Reactivity and Product Selectivity

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent forces between molecules dictate the physical and chemical properties of this compound. Computational and theoretical studies provide profound insights into these aspects, revealing the molecule's preferred shapes and how it interacts with its neighbors.

Conformational Analysis

Conformational analysis involves studying the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key areas of conformational flexibility are the rotation of the entire n-hexyl group relative to the benzene ring and the rotations around the carbon-carbon single bonds within the n-hexyl chain itself.

The rotation of the n-hexyl group around the bond connecting it to the aromatic ring is subject to steric hindrance from the adjacent methyl group. This ortho-substitution forces the hexyl chain into specific orientations to minimize steric clash. The most stable conformations will seek to place the bulky alkyl chain away from the methyl group.

Within the n-hexyl chain, each C-C bond can exist in staggered or eclipsed conformations. Eclipsed conformations, where substituents on adjacent carbons are aligned, are energetically unfavorable due to torsional strain. libretexts.org The staggered conformations are more stable. Among the staggered conformations, there are two main types: anti, where the largest substituents are 180° apart, and gauche, where they are 60° apart. Gauche interactions introduce a degree of steric strain, making them slightly less stable than the anti conformation. libretexts.org For the n-hexyl chain, an all-anti (zigzag) conformation is the most stable, lowest-energy state in the gas phase. However, a multitude of other conformations resulting from various combinations of gauche and anti arrangements along the chain are also possible, creating a complex conformational landscape.

Experimental studies on similar long-chain alkanes and alkylbenzenes show that while the all-anti conformation is the most stable, gauche conformations are readily accessible at room temperature, leading to a flexible chain. libretexts.org The energy difference between these conformers is typically small, on the order of a few kilojoules per mole.

Table 1: Energetic Cost of Basic Conformational Interactions

This table outlines the generally accepted energetic penalties for unfavorable interactions relevant to the conformations of the n-hexyl chain. The specific values can vary slightly depending on the computational method used.

| Interaction Type | Description | Approximate Energy Cost (kJ/mol) |

| H/H Eclipsing | Torsional strain from two eclipsed hydrogen atoms. | 4.0 libretexts.org |

| CH₃/H Eclipsing | Torsional strain from an eclipsed methyl group and hydrogen atom. | 6.0 libretexts.org |

| CH₃/CH₃ Gauche | Steric strain between two methyl groups 60° apart. | 3.8 |

| CH₃/CH₃ Eclipsing | Torsional and steric strain from two eclipsed methyl groups. | 13 libretexts.org |

Intermolecular Interactions

The interactions between molecules of this compound are dominated by non-covalent forces. As a nonpolar hydrocarbon, the principal intermolecular forces are London dispersion forces. libretexts.org These temporary attractive forces arise from fleeting fluctuations in electron density that create temporary dipoles. The strength of dispersion forces increases with the surface area of the molecule and the number of electrons. libretexts.org The long n-hexyl chain and the benzene ring provide a significant surface area, leading to substantial dispersion forces, which accounts for the compound's relatively high boiling point.

In addition to general dispersion forces, the aromatic ring introduces specific types of interactions:

π-π Stacking: The electron-rich π-systems of the benzene rings can interact with each other. This can occur in various geometries, such as face-to-face (sandwich) or offset (parallel-displaced) arrangements. Offset stacking is often more favorable as it minimizes electrostatic repulsion.

CH-π Interactions: The hydrogen atoms of the methyl or hexyl groups can interact favorably with the electron-rich face of the benzene ring of a neighboring molecule. Theoretical studies have shown these interactions to be a significant cohesive force in aromatic systems. nsf.gov

The combination of strong London dispersion forces along the alkyl chains and the specific interactions involving the aromatic rings (π-π and CH-π) governs the packing of this compound molecules in the liquid and solid states. Studies on binary mixtures containing n-hexylbenzene show that intermolecular forces are weaker in the mixture than in the pure components, indicating strong cohesive forces in pure alkylbenzenes. researchgate.net

Table 2: Summary of Intermolecular Forces in this compound

| Interaction Type | Description | Relative Strength | Key Structural Feature Involved |

| London Dispersion Forces | Temporary dipoles arising from electron cloud fluctuations. | Strong | Entire molecule (especially the n-hexyl chain) |

| π-π Stacking | Attraction between the π-electron clouds of aromatic rings. | Moderate | Benzene Ring |

| CH-π Interactions | Interaction between a C-H bond and the face of a π-system. | Weak to Moderate | Alkyl groups and Benzene Ring |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the analysis of 1-methyl-2-n-hexylbenzene, offering powerful separation capabilities essential for resolving complex samples.

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC/MS) is a principal technique for the analysis of this compound in intricate matrices like petroleum products. researchgate.net In this method, the gas chromatograph separates the volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the GC column. dtic.mil As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. dtic.mil

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. A prominent peak often observed for alkylbenzenes is at m/z 91, corresponding to the tropylium (B1234903) ion ([C7H7]+), which is formed by the rearrangement of the benzyl (B1604629) cation. copernicus.org Another significant fragmentation involves the cleavage of the bond beta to the aromatic ring, leading to the loss of a pentyl radical and the formation of an ion at m/z 105. docbrown.info The molecular ion peak ([M]+) for this compound would be observed at m/z 176. The fragmentation pattern, including clusters of peaks separated by 14 mass units (representing -CH2- groups), aids in its structural elucidation. libretexts.org

The retention index, a relative measure of a compound's retention time compared to a series of n-alkanes, is also a critical parameter for identification. phytochemia.com For this compound, a reported retention index is 1377. nih.gov

Two-Dimensional Gas Chromatography with Flame Ionization Detection (GC×GC-FID)

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. rsc.orgifpenergiesnouvelles.fr This technique employs two columns with different stationary phases (e.g., non-polar and polar) connected by a modulator. rsc.orgifpenergiesnouvelles.fr The entire sample is subjected to separation in both dimensions, resulting in a structured two-dimensional chromatogram where compounds are grouped by chemical class. researchgate.netrsc.org Alkylbenzenes, including this compound, are separated from other hydrocarbon classes like n-alkanes and cycloalkanes. rsc.org

In a typical GC×GC setup for hydrocarbon analysis, a non-polar column is used in the first dimension, separating compounds primarily by their boiling points. acs.org A second, shorter column with a more polar stationary phase provides a secondary separation based on polarity. acs.orgacs.org This orthogonality greatly increases peak capacity and resolution. ifpenergiesnouvelles.fr The flame ionization detector (FID) offers robust and reliable quantification for hydrocarbons. researchgate.net GCxGC-FID has been successfully applied to the detailed analysis of complex samples like crude oil and gasoline, where it can separate and help identify thousands of individual compounds. mit.edugcms.cz

Capillary Gas Chromatography with Flame-Ionization Detection (GC-FID)

Capillary Gas Chromatography with a Flame-Ionization Detector (GC-FID) is a widely used and robust method for the analysis of volatile and semi-volatile organic compounds, including alkylbenzenes. osha.gov High-efficiency capillary columns, such as those with a squalane (B1681988) stationary phase, have been used to separate isomers of alkylbenzenes in dehydrogenation products. dfo-mpo.gc.ca The retention of alkylbenzenes is influenced by the properties of the stationary phase and the column's film thickness. vurup.sk

For quantitative analysis, a series of standards at different concentrations are prepared to create a calibration curve. osha.gov The response of the FID is generally proportional to the mass of carbon atoms being burned, making it an excellent detector for hydrocarbons. While GC-FID provides excellent quantitative data and retention time information, it does not provide the structural information that a mass spectrometer does. Therefore, identification relies heavily on comparing retention times with those of known standards. dtic.mil The use of retention indices, which are less dependent on variations in analytical conditions than absolute retention times, is a common practice for improving the reliability of compound identification. phytochemia.comglsciences.com

Table 1: GC-FID and GC/MS Retention Data for this compound

| Analytical Method | Column Type | Retention Index (RI) | Reference |

|---|---|---|---|

| GC/FID | Not Specified | 1377 | nih.gov |

Note: Retention indices are dependent on the specific column and analytical conditions used.

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is a critical prerequisite for the accurate chromatographic analysis of this compound. The primary goals are to isolate the analyte from complex sample matrices, concentrate it to detectable levels, and remove interfering substances that could compromise the analysis. restek.com

Solid Phase Extraction (SPE) for Sample Clean-up

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique for cleaning up complex samples, such as environmental water or petroleum fractions, prior to chromatographic analysis. academicjournals.orgchromatographyonline.comsigmaaldrich.com The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). restek.com By selecting an appropriate sorbent and elution solvents, target analytes can be selectively retained on the sorbent while interferences are washed away, or vice-versa.

For non-polar compounds like this compound in aqueous samples, a common approach is to use a reversed-phase SPE cartridge, such as one packed with C18-bonded silica (B1680970). The hydrophobic analyte partitions from the water onto the non-polar stationary phase. researchgate.net After loading the sample, the cartridge can be washed to remove polar impurities before the analyte is eluted with a small volume of an organic solvent. researchgate.net This process not only cleans the sample but also concentrates the analyte, improving detection limits. academicjournals.org In the analysis of hydrocarbon fractions, SPE is used to separate aliphatic and aromatic compounds, which is crucial for accurate geochemical interpretation and for preventing matrix interference in the GC analysis. restek.comchromatographyonline.com The choice of sorbent is critical; for instance, a combination of Ag-ion and activated silica has been shown to provide excellent separation of aromatic from saturate fractions. chromatographyonline.com

Table 2: SPE Sorbent Performance for Hydrocarbon Fractionation

| Sorbent | Separation of Aromatics from Saturates | Aromatic Recovery | Reference |

|---|---|---|---|

| SiOH, neutral Si, neutral Al | Poor (up to 100% of aromatics remained in saturate fraction) | Low | chromatographyonline.com |

| Ag-ion | Improved, but partial coelution | Moderate | chromatographyonline.com |

Stir-Bar Sorptive Extraction (SBSE) Approaches

Stir-Bar Sorptive Extraction (SBSE) is a solvent-free sample preparation technique that offers very high sensitivity for the extraction of organic compounds from aqueous matrices. elementlabsolutions.commdpi.com It is based on the same partitioning principles as Solid Phase Microextraction (SPME) but utilizes a much larger volume of the sorptive phase, which is coated onto a magnetic stir bar. chromatographyonline.comnih.gov This larger phase volume leads to significantly higher extraction efficiency and lower detection limits, often up to 1000 times more sensitive than SPME. elementlabsolutions.com

In a typical SBSE procedure, the coated stir bar is placed into the aqueous sample and stirred for a defined period. gcms.cz Organic analytes, like this compound, partition from the sample matrix into the sorptive coating, which is commonly made of polydimethylsiloxane (B3030410) (PDMS) for non-polar compounds. elementlabsolutions.comchromatographyonline.com After extraction, the stir bar is removed, dried, and the analytes are desorbed, usually by thermal desorption directly into a GC inlet. elementlabsolutions.comgcms.cz This direct coupling minimizes sample handling and potential for contamination. SBSE is particularly effective for trace and ultra-trace analysis of volatile and semi-volatile compounds in environmental and beverage samples. researchgate.netacs.orgmagtech.com.cn

Table 3: Comparison of Key Features of SBSE and SPE

| Feature | Stir-Bar Sorptive Extraction (SBSE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Equilibrium-based sorption onto a coated stir bar. chromatographyonline.com | Partitioning/adsorption onto a packed sorbent bed. restek.com |

| Solvent Use | Typically solvent-free (uses thermal desorption). elementlabsolutions.com | Requires conditioning, washing, and elution solvents. lctech.de |

| Sensitivity | Very high, due to large sorptive phase volume. elementlabsolutions.com | Good, concentration effect depends on sample/elution volume ratio. academicjournals.org |

| Automation | Easily automated for high throughput. elementlabsolutions.com | Can be automated using robotic systems. lctech.de |

| Primary Application | Trace analysis of organic compounds in aqueous samples. chromatographyonline.com | Sample clean-up and concentration from various matrices. sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive methods that provide detailed information about the carbon-hydrogen framework and the functional groups present in a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. wpmucdn.com For this compound, ¹H NMR and ¹³C NMR spectra provide definitive information on the number and connectivity of hydrogen and carbon atoms.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic hexyl chain protons, and the methyl group protons attached to the ring. The four protons on the ortho-disubstituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.3 ppm). docbrown.info The benzylic methylene (B1212753) (-CH₂-) protons adjacent to the ring are deshielded and would appear as a triplet around δ 2.6 ppm. The protons of the aromatic methyl group would yield a singlet at approximately δ 2.3 ppm. docbrown.info The remaining protons of the hexyl chain would appear in the upfield aliphatic region (δ 0.8-1.6 ppm), with the terminal methyl group showing a characteristic triplet. docbrown.info

The predicted ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. Carbons in the aromatic ring typically resonate in the δ 120-150 ppm range. libretexts.orglibretexts.org The ortho-disubstituted pattern of this compound, being asymmetrical, would result in six distinct signals for the aromatic carbons. libretexts.org The carbons of the hexyl chain and the aromatic methyl group would appear in the upfield region (δ 14-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | δ (ppm) | Multiplicity | Integration | Assignment | δ (ppm) |

| Ar-H (4H) | 7.25 - 7.10 | m | 4H | C -1 / C -2 (quaternary) | 141.5 / 136.5 |

| Ar-CH₃ | ~2.32 | s | 3H | C -3 to C -6 (CH) | 130.5 - 126.0 |

| Ar-CH₂ - | ~2.60 | t | 2H | Ar-CH₃ | ~19.5 |

| -CH₂ -CH₂- | ~1.59 | p | 2H | Ar-CH₂ - | ~36.0 |

| -(CH₂)₃-CH₃ | ~1.30 | m | 6H | -CH₂ -CH₂- | ~32.0 |

| -CH₂-CH₃ | ~0.88 | t | 3H | -CH₂ -CH₂-CH₂- | ~31.5 |

| -CH₂ -CH₂-CH₃ | ~29.5 | ||||

| -CH₂ -CH₃ | ~22.8 | ||||

| -CH₂-CH₃ | ~14.2 |

Abbreviations: δ (chemical shift), s (singlet), t (triplet), p (pentet), m (multiplet). Predicted values are based on standard chemical shift tables and data from analogous compounds like 2-ethyltoluene and hexylbenzene (B86705). docbrown.infolibretexts.orgchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive analytical technique used to identify the functional groups within a molecule. epa.gov The FTIR spectrum provides information on molecular vibrations, where specific bonds absorb infrared radiation at characteristic frequencies. savemyexams.comvscht.cz

For this compound, the FTIR spectrum is defined by absorptions corresponding to its aromatic and aliphatic components. The presence of the benzene ring is confirmed by several characteristic bands: C-H stretching vibrations for the sp² hybridized carbons just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), and two sharp C=C stretching absorptions for the aromatic ring itself, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹. libretexts.orglibretexts.org The aliphatic hexyl and methyl groups are identified by their strong C-H stretching vibrations from the sp³ hybridized carbons just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Crucially, the substitution pattern on the benzene ring can be determined from the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹). For an ortho-disubstituted benzene ring, a strong absorption band is expected in the 735-770 cm⁻¹ range. spectroscopyonline.comudel.edu The absence of a strong band near 690 cm⁻¹ further supports the ortho-substitution, distinguishing it from a monosubstituted pattern. spectroscopyonline.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| ~1605 | C=C Stretch | Aromatic Ring | Medium |

| ~1495 | C=C Stretch | Aromatic Ring | Medium |

| 1465 - 1450 | C-H Bend | Methylene (-CH₂-) Scissoring | Medium |

| 1380 - 1370 | C-H Bend | Methyl (-CH₃) Symmetric Bend | Medium-Weak |

| 770 - 735 | C-H Bend | Ortho-disubstituted Aromatic Out-of-Plane | Strong |

Data compiled from general IR spectroscopy tables and specific data for substituted benzenes. libretexts.orgvscht.czlibretexts.orgspectroscopyonline.com

Applications in Chemical Sciences Excluding Prohibited Categories

Role as Components in Fuel Systems and Biofuels

1-Methyl-2-n-hexylbenzene is a notable aromatic compound found in the complex hydrocarbon mixtures that constitute biofuels, which serve as surrogates for conventional diesel fuel. Current time information in Bangalore, IN. Its formation has been observed in biofuels produced through the hydrocracking of non-edible vegetable oils, such as Sunan candlenut oil, over specialized catalysts. Current time information in Bangalore, IN.academie-sciences.fr The process is designed to convert vegetable oils into oxygenate-free hydrocarbons suitable for use as fuel. academie-sciences.fr Similarly, it is a product of the fast pyrolysis of oleic acid, a model compound for fatty acids found in biomass, particularly when nickel-supported catalysts are used to facilitate the conversion. tandfonline.com

The compound is also generated from the pyrolysis and catalytic pyrolysis of diverse biomass sources, including agricultural wastes, lignocellulosic biomass, coffee grounds, and eucalyptus sawdust. wikipedia.orgnih.govresearchgate.netnih.gov These processes yield a bio-oil that contains a wide array of organic compounds, including this compound. nih.govresearchgate.net

Furthermore, its relevance to combustion is underscored by its detection as a semi-volatile hydrocarbon in the engine-out exhaust of light-duty diesel vehicles. nih.gov Its presence in exhaust gases is a direct consequence of the combustion processes of diesel fuel under various engine operating conditions. nih.gov The study of such compounds in exhaust is critical for the development of aftertreatment systems. nih.gov

Table 1: Identification of this compound in Biofuel Production This interactive table summarizes various feedstocks and processes that yield this compound.

| Feedstock | Production Process | Reference(s) |

|---|---|---|

| Sunan Candlenut Oil | Hydrocracking | Current time information in Bangalore, IN.academie-sciences.fr |

| Lignocellulosic Biomass | Catalytic Pyrolysis | wikipedia.org |

| Agricultural Wastes | Pyrolysis | nih.govnih.gov |

| Oleic Acid | Flash Pyrolysis | tandfonline.com |

| Coffee & Eucalyptus Sawdust | Pyrolysis | researchgate.net |

In agricultural science, studies have shown that milk from cows grazing on diversified upland pastures can have a richer profile of certain volatile organic compounds, including this compound, compared to milk from lowland areas. redalyc.org This suggests that dietary inputs can influence the chemical composition of complex organic mixtures. redalyc.org

Detailed analytical studies provide specific data on the fundamental properties of this compound, which are essential for understanding its contribution to any mixture.

Table 2: Physicochemical Properties of this compound This interactive table provides key data for the compound.

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C13H20 | |

| Molecular Weight | 176.303 g/mol | |

| Kovats Retention Index | 1377 | |

| Carbon (wt%) | 88.57% |

Contributions to Combustion Characteristics of Diesel Surrogates

Utilization in Organic Synthesis as Precursors or Intermediates

Currently, there is limited information in publicly available scientific literature detailing the specific use of this compound as a direct precursor or building block for advanced organic materials such as intermediates for Organic Light-Emitting Diodes (OLEDs). While linear alkylbenzenes as a class are important industrial precursors, their primary application is in the production of surfactants like linear alkylbenzene sulfonates. nih.govwsu.edu

Reference Standards in Analytical Chemistry

This compound serves as a reference point in the field of analytical chemistry for the identification and quantification of volatile organic compounds (VOCs) in complex matrices. In analytical methods like gas chromatography-mass spectrometry (GC-MS), pure standards are essential for confirming the identity of an unknown compound by comparing its retention time and mass spectrum against the known standard.

The compound has been identified in a variety of substances through such detailed analytical work. For instance, it is listed as one of over 500 volatile constituents identified in Cyprian Latakia tobacco using headspace GC-MS analysis. It has also been detected in studies analyzing the elemental composition of hydrocarbon-rich biofuels and in the characterization of diesel exhaust emissions. nih.gov Furthermore, it has been identified as a potential volatile biomarker in human saliva. The ability to accurately detect this compound in such diverse samples relies on the availability of reference data established from a pure standard.

Table 3: Analytical Identification of this compound in Various Matrices This interactive table shows different materials where the compound has been identified for analytical purposes.

| Matrix | Analytical Purpose | Reference(s) |

|---|---|---|

| Biofuels / Bio-oil | Compositional Analysis & Characterization | researchgate.net |

| Diesel Exhaust | Emissions Characterization | nih.gov |

| Tobacco | Volatile Constituent Identification | |

| Human Saliva | Volatile Biomarker Profiling |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Pathways for Selective Functionalization

The precise modification of specific C-H bonds in hydrocarbons remains a significant challenge in organic chemistry. For a molecule like 1-Methyl-2-n-hexylbenzene, which possesses multiple C-H bonds of varying reactivity (aromatic, benzylic, and aliphatic), achieving selective functionalization is a key goal for creating value-added derivatives.

Future research will likely focus on transition-metal-catalyzed C-H activation. Directing groups can be strategically used to form stable metallacycle intermediates with transition metals, guiding the catalyst to a specific C-H bond. researchgate.net For this compound, this could involve introducing a temporary directing group to facilitate selective ortho- or meta-functionalization on the benzene (B151609) ring, or to target a specific position on the n-hexyl chain. Rhodium(I) complexes, for example, have shown high efficiency in catalyzing rearrangement and addition reactions, which could be adapted for this substrate. acs.org

Furthermore, the use of ionic liquids as solvents or catalysts in these reactions is a promising avenue. researchgate.net Ionic liquids can enhance reaction rates and selectivity, and their negligible vapor pressure simplifies product separation. researchgate.net Research into developing catalytic systems, potentially using earth-abundant metals, that can selectively hydroxylate, aminate, or carboxylate the alkyl chain or the aromatic ring of this compound without requiring pre-functionalized starting materials represents a major frontier. The development of such pathways would enable the efficient synthesis of a wide range of derivatives from a common starting material. csic.es

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

Detecting and quantifying this compound, especially at trace levels in complex matrices like petroleum products or environmental samples, necessitates highly sensitive and selective analytical methods. While standard gas chromatography-mass spectrometry (GC-MS) is a well-established technique for analyzing such compounds, future research is advancing more powerful methodologies. up.ac.zanist.gov

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power compared to conventional one-dimensional GC. researchgate.net This is particularly valuable for separating isomers and resolving the target compound from the unresolved complex mixture (UCM) common in hydrocarbon analysis. researchgate.netresearchgate.net On-line coupled liquid chromatography-gas chromatography (LC-GC) with flame ionization detection (FID) is another powerful technique for the analysis of mineral oil hydrocarbons, capable of separating saturated and aromatic fractions before GC analysis. nih.gov

In the realm of spectroscopy, techniques are emerging that provide rapid analysis with minimal sample preparation. spectroscopyonline.com Laser-Induced Breakdown Spectroscopy (LIBS) can provide elemental and molecular fragment information, while Surface-Enhanced Raman Spectroscopy (SERS) can detect analytes at extremely low concentrations by amplifying the Raman signal of molecules adsorbed on nanostructured metallic surfaces. spectroscopyonline.commdpi.commdpi.com The integration of these advanced separation and detection systems will be crucial for applications ranging from environmental monitoring to quality control in the petrochemical industry.

Table 1: Comparison of Advanced Analytical Techniques for Trace Analysis

| Technique | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| GCxGC-MS/FID | Two-dimensional chromatographic separation followed by mass spectrometry or flame ionization detection. | Superior resolving power for complex hydrocarbon mixtures; separation of isomers. researchgate.net | Complex data analysis; requires specialized instrumentation. |

| LC-GC-FID | On-line liquid chromatography for fractionating (e.g., MOSH/MOAH) followed by GC separation and detection. | Excellent for group-type quantification (saturates vs. aromatics) in mineral oils. nih.gov | Not designed for identifying individual compounds within a group. |

| SERS | Enhancement of Raman scattering signal for molecules near a nanostructured metal surface. | High sensitivity for trace detection; provides molecular fingerprint information. mdpi.com | Signal intensity can be variable; requires suitable substrate. |

| LIBS | Analysis of atomic and molecular emissions from a laser-induced plasma. | Rapid, in-situ analysis of various sample types (solid, liquid, gas); minimal sample preparation. mdpi.com | Primarily elemental and small fragment analysis; complex spectra. |

Integration of Machine Learning and Computational Chemistry in Predictive Modeling

The synergy between machine learning (ML) and computational chemistry is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. researchgate.netarxiv.orgresearchgate.net This in-silico approach can significantly accelerate the investigation of this compound by guiding experimental efforts.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate fundamental properties like bond energies, electron density distribution, and potential energy surfaces for reactions. researchgate.net This information is invaluable for understanding the molecule's intrinsic reactivity and predicting the most likely sites for functionalization.

Machine learning models can be trained on existing experimental and computational data to predict a wide range of properties for new molecules, including boiling point, vapor pressure, and spectral characteristics. arxiv.org For this compound, ML models could predict its behavior in different solvent systems, its retention time in various chromatographic setups, or its potential for bioaccumulation. chemrxiv.org This predictive power allows for the high-throughput screening of virtual compound libraries and the optimization of reaction conditions before any laboratory work is undertaken, saving significant time and resources. researchgate.netarxiv.org

Table 2: Applications of ML and Computational Chemistry

| Application Area | Methodology | Potential Insights for this compound |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models; Graph Neural Networks (GNNs). | Prediction of physicochemical properties (e.g., boiling point, viscosity) and toxicological endpoints. arxiv.orgchemrxiv.org |

| Reaction Modeling | DFT calculations to map potential energy surfaces; ML models trained on reaction data. | Identifying the most favorable catalytic pathways for selective functionalization; predicting reaction yields and byproducts. researchgate.net |

| Spectral Prediction | Simulating NMR, IR, and Mass Spectra using quantum chemical calculations. | Aiding in the identification and structural elucidation of the compound and its derivatives in complex mixtures. |

| Materials Discovery | High-throughput virtual screening of derivatives for desired properties. | Identifying potential derivatives of this compound for specific applications (e.g., as solvents, fuel additives). |

Exploration of Biotransformation and Biodegradation Mechanisms in Environmental Remediation Contexts

Alkylbenzenes are common components of crude oil and refined fuels, making their fate in the environment a critical area of study. Research into the biotransformation and biodegradation of this compound is essential for developing effective bioremediation strategies for contaminated sites.

Microorganisms possess a diverse array of enzymes capable of transforming hydrocarbons. montana.edu The initial step in the aerobic biodegradation of this compound would likely involve an oxidation reaction catalyzed by oxygenase enzymes. montana.edu This could occur either on the aromatic ring to form a catechol derivative or at the terminal or sub-terminal position of the hexyl chain to form corresponding alcohols, which are then further oxidized.

A key concept in the degradation of environmental pollutants is cometabolism, where a compound is degraded by microbial enzymes, but the process does not yield energy or carbon for the microbe's growth. enviro.wiki The microbe sustains itself on a primary substrate, while its non-specific enzymes fortuitously transform the pollutant. enviro.wiki This is particularly relevant for contaminants at low concentrations. Future research will focus on identifying specific microbial strains and consortia, including those from extreme environments like marine ecosystems, that are effective at degrading this compound. nih.gov Understanding the specific genes and enzymatic pathways involved will enable the optimization of bioremediation processes, potentially through bioaugmentation with specialized microorganisms. nih.gov

Table 3: Potential Microbial Enzymes in the Degradation of this compound

| Enzyme Class | Reaction Catalyzed | Potential Role in Degradation Pathway |

|---|---|---|

| Monooxygenases | Incorporation of one oxygen atom into the substrate. | Initial hydroxylation of the aromatic ring or the n-hexyl side chain. montana.edu |

| Dioxygenases | Incorporation of both atoms of molecular oxygen. | Formation of cis-dihydrodiols from the aromatic ring, a key step in ring cleavage. |

| Alcohol Dehydrogenases | Oxidation of alcohols to aldehydes or ketones. | Further oxidation of hydroxylated intermediates formed from the n-hexyl chain. |

| Aldehyde Dehydrogenases | Oxidation of aldehydes to carboxylic acids. | Continued oxidation of the side chain, leading to intermediates that can enter central metabolism. |

Q & A

Basic: What are the established synthetic routes for 1-methyl-2-n-hexylbenzene, and how do reaction conditions influence yield?

The primary synthesis method involves Friedel-Crafts alkylation , where toluene derivatives are alkylated with hexyl halides using Lewis acid catalysts (e.g., AlCl₃). Yield optimization requires precise control of temperature (typically 0–40°C), stoichiometric ratios (alkylating agent:aromatic substrate = 1:1.2), and catalyst activity . Competing side reactions, such as polyalkylation or isomerization, can be mitigated by slow reagent addition and inert atmospheres. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR resolves methyl (δ 2.3 ppm, singlet) and hexyl chain signals (δ 0.8–1.6 ppm, multiplet). ¹³C NMR confirms alkyl substitution patterns (aromatic carbons at δ 125–140 ppm; aliphatic carbons at δ 20–35 ppm).

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 91 for benzyl ions) validate molecular identity .

- IR Spectroscopy : C-H stretching (2800–3000 cm⁻¹) and aromatic ring vibrations (1600–1450 cm⁻¹) provide structural corroboration.

Advanced: What analytical challenges arise in detecting trace amounts of this compound in environmental or biological matrices?

Trace detection requires high-resolution mass spectrometry (HRMS) coupled with liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the compound from complex matrices. Challenges include:

- Matrix effects : Co-eluting lipids or organic acids in biological samples (e.g., milk ) suppress ionization efficiency.

- Limit of detection (LOD) : Achieving sub-ppb sensitivity demands optimized fragmentation voltages and collision energies.

- Isomer discrimination : Differentiation from structural analogs (e.g., 1-methyl-3-n-hexylbenzene) requires tandem MS/MS or ion mobility spectrometry.

Advanced: How can researchers resolve contradictions in environmental occurrence data for this compound?

Discrepancies in reported concentrations (e.g., upland vs. lowland milk ) may stem from: